molecular formula C6H7BrN2S B14845341 5-Bromo-N-cyclopropylthiazol-2-amine

5-Bromo-N-cyclopropylthiazol-2-amine

Cat. No.: B14845341
M. Wt: 219.10 g/mol
InChI Key: NEQIYAKHFPHCIR-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropylthiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a cyclopropyl group attached to the nitrogen atom at the 2-position. Thiazole rings are known for their aromaticity and are found in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropylthiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Bromination: The thiazole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropylthiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines

Scientific Research Applications

5-Bromo-N-cyclopropylthiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropylthiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorothiazole: Similar structure but with a chlorine atom instead of a cyclopropyl group.

    N-Cyclopropylthiazol-2-amine: Lacks the bromine atom at the 5-position.

    5-Bromo-2-aminothiazole: Lacks the cyclopropyl group

Uniqueness

5-Bromo-N-cyclopropylthiazol-2-amine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in synthetic chemistry and its biological activity .

Properties

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-N-cyclopropyl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H7BrN2S/c7-5-3-8-6(10-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9)

InChI Key

NEQIYAKHFPHCIR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=C(S2)Br

Origin of Product

United States

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